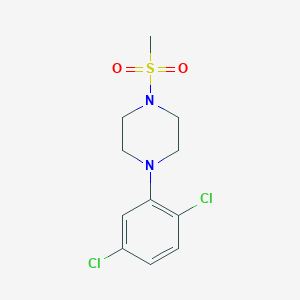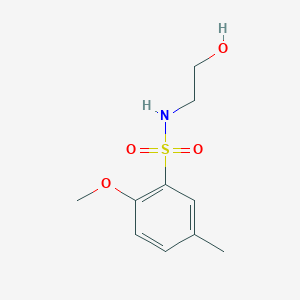![molecular formula C14H21NO2S B273346 1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
1-[(2,5-Dimethylphenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethylphenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that belongs to the class of sulfonylazepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood. However, it has been proposed that 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has also been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. However, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane also has some limitations for lab experiments. It has low solubility in water, which may limit its applications in aqueous systems. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its applications in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. First, the mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further elucidated to fully understand its potential applications in medicinal chemistry. Second, the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further optimized to yield higher purity and higher yield. Third, the potential applications of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane in material science and organic synthesis need to be explored. Fourth, the potential side effects of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane need to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood, but it may exert its activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the exploration of its potential applications in material science and organic synthesis.
Synthesemethoden
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. This method has been optimized to yield high purity and high yield of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Eigenschaften
Produktname |
1-[(2,5-Dimethylphenyl)sulfonyl]azepane |
|---|---|
Molekularformel |
C14H21NO2S |
Molekulargewicht |
267.39 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-13(2)14(11-12)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
RLCDKVZSIXIEJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)




![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)






